![molecular formula C14H12O2S B075655 2-[2-(Phenylthio)Phenyl]Acetic Acid CAS No. 1527-17-9](/img/structure/B75655.png)

2-[2-(Phenylthio)Phenyl]Acetic Acid

Overview

Description

2-[2-(Phenylthio)Phenyl]Acetic Acid is a compound with notable chemical and physical properties, primarily studied for its interaction with metals and its molecular structure.

Synthesis Analysis

The synthesis of 2-[2-(Phenylthio)Phenyl]Acetic Acid derivatives involves reactions under base presence or phase transfer conditions, leading to various ketene dithioacetals and acetals. A notable synthesis involves the conversion of labeled methanol and bromoacetic acid to phenylthioacetic acid derivatives, showcasing the versatility of this compound as a precursor for further chemical reactions (Dölling et al., 1993); (Martinez et al., 2013).

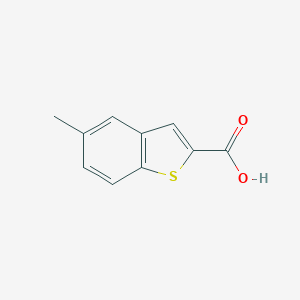

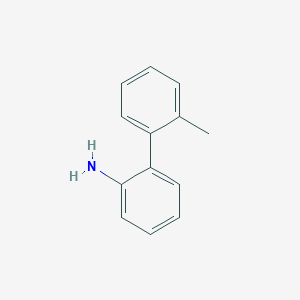

Molecular Structure Analysis

X-ray diffraction studies have revealed details about the molecular structure of 2-[2-(Phenylthio)Phenyl]Acetic Acid and its complexes. The acid molecule is planar and exists as centrosymmetric hydrogen-bonded cyclic dimers. It forms various complexes with metals like zinc and cadmium, exhibiting interesting structural characteristics (Mak et al., 1984).

Chemical Reactions and Properties

The reactions of 2-[2-(Phenylthio)Phenyl]Acetic Acid's carbanion species with carbonyl compounds have been explored, highlighting its reactivity and potential in synthesizing various derivatives. These reactions include 1,2-addition and 1,4-addition with conjugated enones and direct phenylthiomethylation with saturated esters (Yamagiwa et al., 1978).

Physical Properties Analysis

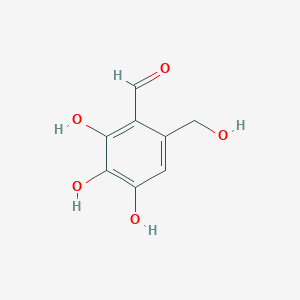

The physical properties of 2-[2-(Phenylthio)Phenyl]Acetic Acid and its derivatives include crystalline structures and thermal behaviors. These properties are influenced by various intermolecular interactions such as hydrogen bonding and crystal packing, as observed in studies involving X-ray diffraction and thermal analysis (Sienkiewicz-Gromiuk et al., 2016).

Chemical Properties Analysis

The acid dissociation constants of substituted 2-[2-(Phenylthio)Phenyl]Acetic Acid have been measured, providing insights into its chemical behavior and the effect of substituents on its dissociation properties. These studies offer an understanding of how different elements in the compound's structure influence its chemical properties (Pettit et al., 1968).

Scientific Research Applications

Synthesis of Substituted 2(5H)-Furanones : A method involving the reaction of dianions of (phenylthio) acetic acid with epoxides and other reactions has been developed for synthesizing a variety of substituted α-phenylthio-γ-butyrolactones, which are important in organic synthesis (Iwai, Kosugi, Uda, & Kawai, 1977).

Study of Acid Dissociation Constants : Research on the acid dissociation constants of substituted (phenylthio)acetic and (phenylseleno)acetic acids provides insights into the transmission of electronic effects through these compounds (Pettit, Royston, Sherrington, & Whewell, 1968).

Preparation of Labeled Compounds : Efficient procedures for converting labeled methanol and carbon dioxide into 2-(phenylthio)acetic acid and its derivatives have been developed, useful in the synthesis of labeled organic compounds (Martinez et al., 2013).

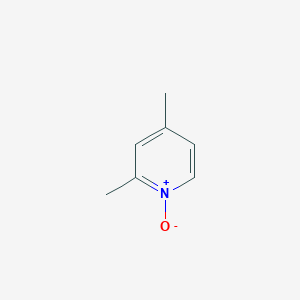

Synthesis of Functionalized Pyridines : A process using (phenylthio)acetic acid for synthesizing 2,4,6-trisubstituted pyridines has been reported, indicating the potential for creating diverse organic structures (Stark et al., 2013).

Metal-Organic Interactions : Studies on the crystal structures of metal complexes with (phenylthio)acetic acid have been conducted, revealing insights into the coordination chemistry of these compounds (Mak et al., 1984).

Safety and Hazards

The compound is classified under GHS07 for safety. It has hazard statements H302-H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing eye protection/face protection, and washing skin thoroughly after handling .

Mechanism of Action

Target of Action

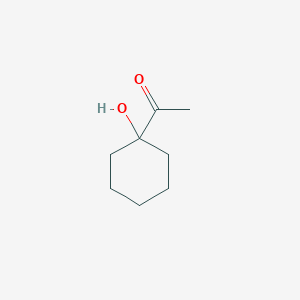

It’s known that the compound forms a cocrystal with theophylline , which is a bronchodilator used to treat asthma and Chronic Obstructive Pulmonary Disease .

Mode of Action

In the case of the cocrystal with theophylline, the components are held together by a combination of weak intermolecular and intramolecular hydrogen bonds .

Biochemical Pathways

Theophylline, with which it forms a cocrystal, is known to regulate the balance between cyclic 3′,5′-amp formation from atp and its degradation toward amp by inhibiting camp phosphodiesterase .

Pharmacokinetics

The compound has a molecular weight of 24431, a density of 127g/cm3, and a boiling point of 3963ºC at 760mmHg . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The compound’s interaction with theophylline in the formation of a cocrystal suggests potential therapeutic applications .

Action Environment

The compound is recommended to be stored in a cool, dry place in a tightly closed container .

properties

IUPAC Name |

2-(2-phenylsulfanylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2S/c15-14(16)10-11-6-4-5-9-13(11)17-12-7-2-1-3-8-12/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMIYLNQBNSEKAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=CC=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80165106 | |

| Record name | Acetic acid, (o-(phenylthio)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(Phenylthio)Phenyl]Acetic Acid | |

CAS RN |

1527-17-9 | |

| Record name | 2-(Phenylthio)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1527-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, (o-(phenylthio)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001527179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, (o-(phenylthio)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-](/img/structure/B75583.png)